molecular formula C16H17N5O8S B15285203 (6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B15285203
M. Wt: 439.4 g/mol
InChI Key: PBWFOHUBLCXQGP-UKZDUDTDSA-N
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Description

The compound (6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N’-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of functional groups: Functional groups such as the furan ring, methoxyiminoacetyl group, and hydroxycarbamimidoyl group are introduced through various substitution reactions.

    Final modifications: The final steps involve fine-tuning the molecule by adding or modifying specific functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the functional groups attached to the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the methoxyiminoacetyl group could produce corresponding amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring and other functional groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
  • (-)-Carvone
  • Nicotine Related Compound E

Uniqueness

This compound stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile tool in scientific research.

Properties

Molecular Formula

C16H17N5O8S

Molecular Weight

439.4 g/mol

IUPAC Name

(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O8S/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25)/b20-9+/t10-,14+/m1/s1

InChI Key

PBWFOHUBLCXQGP-UKZDUDTDSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N\O)/N)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)O

Origin of Product

United States

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